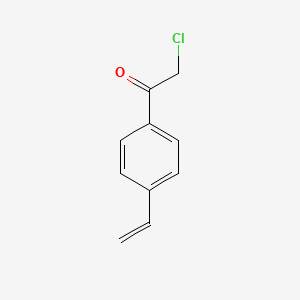

2-chloro-1-(4-ethenylphenyl)ethan-1-one

Descripción

Propiedades

IUPAC Name |

2-chloro-1-(4-ethenylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSFQWCBVAFAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Molecular Structure & Reactivity of p-Vinylphenacyl Chloride

This is an in-depth technical guide on the molecular structure, synthesis, and reactivity of p-Vinylphenacyl Chloride (also known as 4-vinyl-α-chloroacetophenone).

Executive Summary

p-Vinylphenacyl chloride (4-vinyl-α-chloroacetophenone) is a bifunctional aromatic monomer characterized by two orthogonal reactive handles: a vinyl group capable of radical polymerization and an α-chloroketone (phenacyl chloride) moiety susceptible to nucleophilic substitution (

Unlike its more common analog, p-vinylbenzyl chloride (PVBC), the phenacyl derivative incorporates a carbonyl group between the aromatic ring and the chloromethyl moiety. This structural insertion significantly alters the electronic environment, enhancing the electrophilicity of the methylene carbon and introducing potential photochemical activity (photolability). This guide details the molecular architecture, synthesis strategies, and reactivity profiles essential for its application in macromolecular engineering and bioconjugation.

Molecular Architecture & Properties[1]

Structural Analysis

The molecule consists of a benzene ring substituted at the para positions. This 1,4-substitution pattern ensures minimal steric interference between the polymerizable vinyl group and the functional chloroketone tail.

| Feature | Chemical Moiety | Functionality | Reactivity Profile |

| Head | Vinyl Group ( | Polymerizable Handle | Radical, Cationic, or Anionic Polymerization; Thiol-ene "Click" Chemistry. |

| Core | Phenylene Ring ( | Structural Spacer | Provides rigidity and electronic conjugation between the vinyl and carbonyl groups. |

| Tail | α-Chloroketone ( | Electrophilic Trap | High reactivity towards nucleophiles (Thiols, Amines, Carboxylates) via |

Electronic Effects

The carbonyl group is electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution but activates the adjacent methylene group (

Disambiguation: Phenacyl vs. Benzyl

It is critical to distinguish this molecule from p-vinylbenzyl chloride (CAS 1592-20-7).

-

Benzyl:

(Standard alkyl halide reactivity). -

Phenacyl:

(Enhanced electrophilicity, lachrymatory, potential photolability).

Synthesis & Preparation

Direct chlorination of 4-vinylacetophenone is hazardous due to the susceptibility of the vinyl group to chlorine addition (

Recommended Synthetic Route (Diazoketone Pathway)

This route preserves the vinyl functionality by avoiding harsh halogenation conditions.

-

Activation: Convert 4-vinylbenzoic acid to 4-vinylbenzoyl chloride using oxalyl chloride (mild) or thionyl chloride (

). -

Diazotization: React the acid chloride with diazomethane (

) to form the -

Chlorination: Treat the diazoketone with anhydrous

(gas) in ether. The

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis preserving the vinyl moiety via the diazoketone intermediate.

Reactivity Profile

Orthogonal Polymerization

The vinyl group allows p-vinylphenacyl chloride to be polymerized into poly(p-vinylphenacyl chloride) or copolymerized with styrene, acrylamides, or acrylates.

-

Method: Free Radical Polymerization (AIBN initiator, 60-70°C).

-

Result: A linear polymer backbone with pendant phenacyl chloride groups.

-

Caution: High temperatures may cause side reactions with the chloroketone; controlled radical polymerization (RAFT/ATRP) is recommended for defined molecular weights.

Nucleophilic Substitution ( )

The primary utility of this molecule lies in the high reactivity of the

-

Cysteine Modification: Reacts rapidly with thiol groups (-SH) in proteins/peptides to form stable thioether bonds (

). This is faster and more selective than alkyl halides (benzyl chloride) due to the activating carbonyl. -

Carboxylate Coupling: Reacts with carboxylic acids in the presence of a base (e.g.,

) to form phenacyl esters (

Photochemical Reactivity

Phenacyl esters are known photolabile protecting groups .

-

Mechanism: Upon UV irradiation (~300-350 nm), phenacyl esters can undergo cleavage. This property allows p-vinylphenacyl chloride to serve as a photo-caged monomer. Polymers containing this unit can release attached bioactive molecules (drugs, peptides) upon light exposure.

Reactivity & Application Map

Figure 2: Orthogonal reactivity pathways for materials science and chemical biology.

Experimental Protocols

Protocol A: Cysteine-Selective Labeling (Bioconjugation)

Use this protocol to attach a peptide or protein to the phenacyl handle.

-

Preparation: Dissolve p-vinylphenacyl chloride (1.0 eq) in DMF or DMSO.

-

Buffer: Prepare the peptide/protein in Phosphate Buffered Saline (PBS), pH 7.5. Avoid amine buffers (Tris) to prevent competition, though thiols are much more nucleophilic.

-

Coupling: Add the chloride solution to the protein. Final concentration of organic solvent should be <10%.

-

Incubation: Stir at Room Temperature (RT) for 1-2 hours.

-

Quenching: Add excess dithiothreitol (DTT) or mercaptoethanol to quench unreacted chloride.

-

Purification: Dialysis or Size Exclusion Chromatography (SEC).

Protocol B: Radical Polymerization

-

Monomer: p-vinylphenacyl chloride (1.0 g).

-

Solvent: Anhydrous Toluene or THF (5 mL).

-

Initiator: AIBN (Azobisisobutyronitrile), 1 mol% relative to monomer.

-

Degassing: Freeze-pump-thaw cycle (3x) to remove oxygen.

-

Reaction: Heat to 65°C under Argon for 12 hours.

-

Precipitation: Pour reaction mixture into cold Methanol. Filter and dry the white precipitate.

Safety & Handling

-

Lachrymator: Phenacyl chlorides are potent tear gas agents (historically used as "CN gas" components).[1] Handle only in a functioning fume hood.

-

Alkylating Agent: Highly toxic if inhaled or contacted with skin. It can alkylate DNA.

-

Storage: Store at -20°C, protected from light and moisture. The chloroketone is sensitive to hydrolysis over time.

References

- Structure & Reactivity of Phenacyl Halides: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for -haloketone reactivity).

-

Synthesis of Vinylbenzoic Acid Derivatives

-

Broos, J., et al. (1995). "Synthesis of 4-vinylbenzoic acid derivatives." Journal of Organic Chemistry.

-

-

Polymerization of Vinylphenacyl Derivatives

-

Endo, T., et al. (1980). "Polymerization of 4-vinylphenacyl bromide and reaction of the polymer." Journal of Polymer Science: Polymer Chemistry Edition. (Analogous bromide chemistry).

-

-

Photolabile Protecting Groups

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.

-

-

Cysteine Modification

-

Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal.

-

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-vinyl-alpha-chloroacetophenone

Abstract

4-vinyl-alpha-chloroacetophenone is a bifunctional monomer possessing significant potential in the synthesis of advanced functional polymers and as a versatile intermediate in drug development. Its unique structure, incorporating both a polymerizable vinyl group and a reactive α-halo ketone moiety, presents distinct advantages for material design. However, these same reactive centers are the source of considerable thermodynamic instability, posing significant challenges for its synthesis, purification, storage, and handling. This guide provides a comprehensive analysis of the factors governing the stability of 4-vinyl-alpha-chloroacetophenone. We will explore the primary degradation and polymerization pathways, present detailed experimental protocols for assessing its thermal stability, and offer field-proven strategies for its effective stabilization. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reactive monomer's behavior.

Introduction: The Double-Edged Sword of Reactivity

4-vinyl-alpha-chloroacetophenone is a molecule of synthetic interest precisely because of its dual reactivity. The styrenic vinyl group offers a pathway to novel polymers via radical polymerization, while the α-chloro ketone functionality serves as a versatile handle for post-polymerization modification or as a reactive site for nucleophilic substitution. This combination allows for the creation of materials with tailored properties, such as polymers with reactive pendant groups for bioconjugation or cross-linking.

However, this inherent reactivity is also its primary liability. The molecule is susceptible to multiple instability pathways that can occur spontaneously, even under seemingly benign conditions. Uncontrolled polymerization can lead to a violent, exothermic runaway reaction, while chemical degradation can result in the loss of material purity and the generation of hazardous byproducts. A thorough understanding of these pathways is not merely academic; it is a critical prerequisite for safe and successful utilization of this compound.

Molecular Structure and Intrinsic Instability

The thermodynamic stability of 4-vinyl-alpha-chloroacetophenone is dictated by the interplay of its three key structural components: the vinyl group, the α-chloro ketone, and the aromatic ring.

-

The Vinyl Moiety : The vinyl group, conjugated with the aromatic ring, is activated towards radical polymerization. Similar to styrene, it can undergo spontaneous thermal polymerization at elevated temperatures. This process is highly exothermic and can self-accelerate, posing a significant safety hazard.[1] The initiation of this process can be triggered by heat, UV light, or trace radical species.[2]

-

The α-Chloroacetophenone Moiety : This functional group is inherently reactive. The electron-withdrawing carbonyl group polarizes the adjacent carbon-chlorine bond, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles.[3] Furthermore, the α-protons are acidic, facilitating base-catalyzed elimination reactions.[4][5] This can lead to dehydrochlorination, forming an α,β-unsaturated ketone and releasing corrosive hydrochloric acid.

-

Synergistic Destabilization : The two functional groups do not exist in isolation. The electron-withdrawing nature of the chloroacetyl group can further influence the electronic properties of the vinyl group, affecting its polymerization reactivity. Conversely, the presence of a polymerizable group on a molecule that can also degrade via elimination creates competing instability pathways that must be carefully managed.

Competing Pathways of Instability

The overall stability of 4-vinyl-alpha-chloroacetophenone is a dynamic competition between two primary processes: radical polymerization and chemical degradation.

Caption: Competing instability pathways for 4-vinyl-alpha-chloroacetophenone.

Pathway 1: Radical Polymerization

This is often the most significant and hazardous instability pathway. It proceeds via a classic free-radical chain mechanism:

-

Initiation : Formation of initial radical species, typically from thermal energy (self-initiation) or contaminants.

-

Propagation : The radical adds across the vinyl double bond, creating a new, larger radical which then adds to another monomer. This chain reaction releases a significant amount of energy (heat of polymerization).[6][7]

-

Termination : Two radicals combine to form a stable, non-reactive polymer chain.[2]

Without an inhibitor, this process can accelerate as the temperature rises, leading to a dangerous condition known as a runaway reaction.

Pathway 2: Chemical Degradation

The primary chemical degradation route is dehydrochlorination. This reaction is often catalyzed by trace impurities such as bases, amines, or certain metal oxides. The released HCl is corrosive and can, in turn, catalyze further degradation reactions. Hydrolysis, driven by the presence of water, can also occur at the electrophilic α-carbon, though this is typically a slower process than polymerization.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of stability requires a multi-technique approach to deconvolve polymerization from decomposition and to quantify the thermal risk. The following protocols form a self-validating system for a comprehensive assessment.

Workflow for Stability Assessment

Caption: Experimental workflow for comprehensive stability analysis.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of polymerization. This provides a direct measure of the thermal energy released.[8]

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the 4-vinyl-alpha-chloroacetophenone sample into a high-pressure stainless steel DSC pan. Using high-pressure pans is critical to contain any potential pressure generation from vaporization or degradation.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a final temperature well above any observed thermal events (e.g., 300 °C). A slower ramp rate provides better resolution of the onset temperature.

-

Maintain a constant inert atmosphere (e.g., Nitrogen at 50 mL/min).

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Identify the exothermic peak corresponding to polymerization.

-

Determine the extrapolated onset temperature (T_onset) of the exotherm. This represents the temperature at which the polymerization begins to accelerate under the test conditions.

-

Integrate the peak area to calculate the heat of polymerization (ΔH_poly) in J/g.

-

Causality: The choice of a high-pressure pan is a self-validating step; it ensures the measured thermal event is due to the condensed-phase reaction (polymerization) and not convoluted with the energy of vaporization.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To differentiate between polymerization (no mass loss) and decomposition (mass loss) and to determine the onset temperature of thermal degradation.

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the sample into an alumina or platinum TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA balance.

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 500 °C) under an inert nitrogen atmosphere.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

A stable mass baseline through the polymerization temperature range (as determined by DSC) confirms the event is polymerization.

-

Identify the temperature at which significant mass loss begins. This is the onset of decomposition.

-

Protocol: Adiabatic Calorimetry

Objective: To simulate a worst-case thermal runaway scenario and determine critical safety parameters like the Self-Accelerating Polymerization Temperature (SAPT).[9]

Methodology:

-

Sample Preparation: A larger sample (typically 5-10 g) is loaded into a robust test cell (e.g., a bomb).

-

Instrument Setup: The test cell is placed in an adiabatic calorimeter (e.g., Accelerating Rate Calorimeter - ARC, or Vent Sizing Package - VSP2).

-

Thermal Program: The instrument operates in a "heat-wait-search" mode.

-

Heat: The sample is heated in small steps (e.g., 5 °C).

-

Wait: The system holds at that temperature to achieve thermal equilibrium.

-

Search: The instrument monitors for any self-heating from the sample (e.g., >0.02 °C/min).

-

-

Data Analysis: If self-heating is detected, the instrument switches to an adiabatic mode, where the external heaters match the sample temperature. This allows the runaway reaction to be tracked. The resulting data (temperature and pressure vs. time) is used to calculate the Time to Maximum Rate (TMRad) and other critical safety parameters for safe storage and transport.

Data Interpretation and Key Stability Parameters

Quantitative data should be systematically organized to build a clear stability profile.

Table 1: Physicochemical and Safety Properties of 4-vinyl-alpha-chloroacetophenone (and related compounds for estimation)

| Property | Value (Estimated/Reported) | Source |

| Molecular Formula | C₁₀H₉ClO | - |

| Molecular Weight | 180.63 g/mol | - |

| Appearance | Colorless to yellow liquid/low melting solid | [10] |

| Melting Point | ~14-21 °C | [11] |

| Boiling Point | ~232-237 °C (decomposes) | [10][11] |

| Density | ~1.192 g/mL at 25 °C | |

| Flash Point | ~92 °C (198 °F) | [12] |

Table 2: Representative Thermal Stability Data from Calorimetric Analysis

| Parameter | Typical Range for Reactive Monomers | Significance |

| DSC T_onset (2°C/min) | 80 - 150 °C | Temperature of initial polymerization risk |

| DSC ΔH_poly | -400 to -800 J/g | Magnitude of energy release; runaway potential |

| TGA T_onset (decomp) | > 200 °C | Temperature of molecular breakdown |

| Adiabatic T_onset | 60 - 120 °C | "Point of no return" in a worst-case scenario |

| SAPT (Self-Accelerating Polymerization Temp.) | Varies with package size | Highest safe temperature for transport/storage[9] |

Stabilization, Handling, and Storage Protocols

Effective management of 4-vinyl-alpha-chloroacetophenone hinges on a multi-layered strategy that addresses all potential instability triggers.

Chemical Inhibition

-

Inhibitor Selection: The most common and effective inhibitors for vinyl monomers are phenolic compounds like Hydroquinone (HQ) , Hydroquinone monomethyl ether (MEHQ) , or 4-tert-Butylcatechol (TBC) . A typical concentration is 100-1000 ppm.

-

The Critical Role of Oxygen: It is a widely misunderstood principle that phenolic inhibitors require the presence of dissolved oxygen to function effectively. The inhibitor itself does not directly scavenge propagating radicals. Instead, oxygen reacts with radicals to form a peroxy radical, which is then intercepted and neutralized by the phenolic inhibitor.[1][13]

-

Protocol:

-

Ensure the monomer is purchased with an appropriate inhibitor package.

-

For long-term storage, do not place the monomer under a fully inert atmosphere (e.g., pure nitrogen or argon) if using a phenolic inhibitor. This will render the inhibitor ineffective and can be more dangerous than storing it with a headspace of air.[8][13]

-

If an inert atmosphere is required for a specific application, the monomer should be used immediately after removing the inhibitor (e.g., by column chromatography or distillation), or an alternative, oxygen-independent inhibitor should be considered.

-

Environmental Controls

-

Temperature: Store in a cool, well-ventilated area, away from direct sunlight and heat sources. Refrigeration (2-8 °C) is highly recommended.[14][15] Do not freeze, as this can cause the inhibitor to crystallize and separate, leading to regions of uninhibited monomer upon thawing.

-

Light: Store in amber glass bottles or opaque containers to prevent photo-initiation of polymerization.

-

Material Compatibility: Store in glass or compatible polymer-lined containers. Avoid contact with incompatible materials such as strong oxidizing agents, bases, acids, and metals, which can neutralize inhibitors or catalyze degradation.[16] Regularly inspect containers for any signs of bulging, discoloration, or polymer formation.[15]

Conclusion

4-vinyl-alpha-chloroacetophenone is a high-potential but challenging chemical intermediate. Its thermodynamic stability is governed by a delicate balance between its tendency to undergo rapid, exothermic polymerization and its susceptibility to chemical degradation. Safe and effective use of this monomer is achievable but requires a disciplined, science-driven approach. By employing rigorous analytical techniques like DSC and adiabatic calorimetry to quantify the risks, and by implementing a robust stabilization strategy that combines appropriate chemical inhibition with strict environmental controls—most notably temperature and the deliberate presence of oxygen for phenolic inhibitors—researchers can confidently and safely harness the synthetic power of this versatile molecule.

References

-

Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved from [Link]

-

Maschio, G., et al. (2010). A Calorimetric Study of the Self-polymerization of a Commercial Monomer: an Incident Investigation. Chemical Engineering Transactions, 21, 841-846. Retrieved from [Link]

-

Gustin, J.L. (1998). Understanding vinyl acetate polymerisation accidents. IChemE Symposium Series No. 144, 387-401. Retrieved from [Link]

-

Lederer, A., et al. (2018). Vinyl mercaptoethanol as a reactive monomer for the preparation of functional homo- and copolymers with (meth)acrylates. Polymer Chemistry, 9(39), 4872-4881. Retrieved from [Link]

-

Chen, J. R., et al. (2019). Calorimetric Method To Determine Self-Accelerating Polymerization Temperature (SAPT) for Monomer Transportation Regulation: Kinetics and Screening Criteria. Organic Process Research & Development, 23(5), 956-964. Retrieved from [Link]

-

Maschio, G., et al. (2014). A Calorimetric Study of the Self-polymerization of a Commercial Monomer: an Incident Investigation. ResearchGate. Retrieved from [Link]

-

Willis, C., et al. (2013). Branched Vinyl Ester Monomers. PCI Magazine. Retrieved from [Link]

-

Chemistry Steps. (2020). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

-

Roberts, D. E., et al. (1949). Heats of polymerization. A summary of published values and their relation to structure. Journal of Research of the National Bureau of Standards, 43(3), 221-235. Retrieved from [Link]

-

Organic Syntheses. (n.d.). vinyl chloroacetate. Retrieved from [Link]

-

Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Retrieved from [Link]

-

Digitale Bibliothek Thüringen. (2023). Polymerization of reactive S-vinyl monomers. Retrieved from [Link]

-

Joshi, R. M. (1958). Heats of polymeric reactions. II. Thermochemical data on more vinyl monomers. Journal of Polymer Science, 31(122), 209-218. Retrieved from [Link]

-

ACS Publications. (2025). Troponoid-Mediated Radical Polymerization of Vinyl Monomers. Retrieved from [Link]

-

University of Ottawa. (2024). Handling and Storage of Chemicals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Purosolv. (2024). Safely Handle and Store Acetone: Expert Tips. Retrieved from [Link]

-

Journal of the American Chemical Society. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Retrieved from [Link]

-

PolySciTech - Akina Inc. (n.d.). Storage and Handling. Retrieved from [Link]

-

Leiza, J. R., et al. (2024). 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. Polymers, 16(11), 1494. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to Aldehydes. Retrieved from [Link]

-

Quora. (2021). Why does ketone not undergo polymerization?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

-

Koch, H., et al. (1998). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European Journal of Clinical Chemistry and Clinical Biochemistry, 36(5), 313-315. Retrieved from [Link]

-

MDPI. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Retrieved from [Link]

-

Polymer and Biomaterials Chemistry Laboratories. (n.d.). Vinyl Polymer Synthesis. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (2025). Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation. Retrieved from [Link]

-

American Chemical Society. (2024). Better Biodegradable Vinyl Polymer Materials by Improving Radical Ring-Opening Polymerization (rROP). Retrieved from [Link]

-

PubChem. (n.d.). p-Chloroacetophenone. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2'-Chloroacetophenone. Retrieved from [Link]

Sources

- 1. icheme.org [icheme.org]

- 2. polybiomaterials.com [polybiomaterials.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4'-Chloroacetophenone CAS#: 99-91-2 [m.chemicalbook.com]

- 11. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 14. uottawa.ca [uottawa.ca]

- 15. Safely Handle and Store Acetone: Expert Tips [purosolv.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

Introduction: The Strategic Importance of α-Chloro Ketones and Their Vinyl Scaffolds

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of α-Chloro Ketone Vinyl Derivatives

In the landscape of modern organic synthesis and medicinal chemistry, the α-chloro ketone moiety and its vinylogous derivatives represent a cornerstone class of reactive intermediates. Their value stems from a unique electronic architecture: the synergistic electron-withdrawing effects of a carbonyl group and an adjacent chlorine atom render the α-carbon exceptionally electrophilic. This inherent reactivity makes them powerful alkylating agents and versatile synthons for constructing complex molecular frameworks.[1][2] The bifunctional nature of these molecules, possessing at least two distinct electrophilic sites, opens a gateway to a diverse array of chemical transformations, most notably in the synthesis of heterocyclic compounds, which form the core of countless pharmaceutical agents.[1][2]

This guide provides a comprehensive exploration of α-chloro ketone vinyl derivatives, intended for researchers, chemists, and drug development professionals. We will move beyond a simple catalog of reactions to dissect the causality behind synthetic choices, explore the mechanistic underpinnings of their reactivity, and highlight their strategic application in the synthesis of high-value molecules.

Part 1: The α-Chloro Ketone Core - Synthesis and Intrinsic Properties

The utility of any building block begins with its accessibility and predictable behavior. The α-chloro ketone is a prime example of a functional group that is readily prepared and whose reactivity is well-understood and exploitable.

Molecular Structure and Electronic Profile

The reactivity of α-chloro ketones is a direct consequence of their structure. The inductive effect of the carbonyl group significantly enhances the polarity of the carbon-halogen bond, increasing the partial positive charge on the α-carbon and making it highly susceptible to nucleophilic attack.[1] Spectroscopic studies, including IR and NMR, have shown that α-haloketones preferentially adopt a cisoid conformation in the liquid state, where the chlorine and oxygen atoms are eclipsed. This arrangement is more stable than the transoid form due to reduced steric repulsion between the halogen and the carbonyl's alkyl or aryl substituent.[1]

This electronic activation has a profound impact on reaction kinetics. For instance, chloroacetone undergoes an SN2 reaction with potassium iodide a staggering 36,000 times faster than 1-chloropropane, a testament to the carbonyl's activating influence.[2]

Synthetic Access to the α-Chloro Ketone Framework

The preparation of α-chloro ketones can be achieved through several reliable methods, ranging from classical halogenation to modern, highly selective protocols.[3]

A. Direct α-Chlorination of Ketones: The most common route involves the direct halogenation of a ketone at the α-position.[3] This can be performed under acidic or basic conditions, proceeding through an enol or enolate intermediate, respectively.[4] While effective, these methods can sometimes suffer from a lack of regioselectivity with unsymmetrical ketones or lead to polyhalogenation.

B. Directed Chlorination with Modern Reagents: To overcome the limitations of direct halogenation, a host of more selective electrophilic chlorinating agents have been developed. Reagents such as N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and trichloromethanesulfonyl chloride offer milder reaction conditions and improved control.[5][6] TCCA, for example, can serve as both a stoichiometric oxidant and an α-halogenating agent, enabling the direct conversion of alcohols to α-chloro ketones in a one-pot process.[7]

C. Asymmetric Synthesis: The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for α-chlorination. Organocatalysis, using chiral amines or their derivatives, has emerged as a powerful strategy to install chirality during the chlorination step.[5][8] Another elegant approach is the enantioselective decarboxylative chlorination of β-ketocarboxylic acids, which can produce tertiary α-chloroketones with high enantioselectivity.[9]

Experimental Protocol: Direct α-Chlorination of an Aryl Ketone using TCCA

This protocol describes the conversion of a secondary alcohol to the corresponding α-chloro ketone, a method notable for its operational simplicity and use of an inexpensive, safe reagent.[7]

-

Setup: To a solution of the secondary alcohol (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add trichloroisocyanuric acid (TCCA) (0.5 mmol).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The TCCA acts first as an oxidant to form the ketone intermediate, which is then chlorinated in situ.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure α-chloro ketone.

Table 1: Comparison of Selected α-Chlorination Methods

| Method | Chlorinating Agent | Substrate | Key Advantages | Typical Yields | Reference |

| Direct Halogenation | Cl₂ gas, SO₂Cl₂ | Ketones | Inexpensive, scalable | Variable | [3] |

| Alcohol Oxidation/Chlorination | Trichloroisocyanuric Acid (TCCA) | Alcohols | One-pot, mild conditions, safe reagent | 60-95% | [7] |

| Electrophilic Chlorination | N-Chlorosuccinimide (NCS) | Aldehydes, Ketones | High selectivity, widely used | 70-95% | [5] |

| Asymmetric Decarboxylative Chlorination | NCS with Chiral Amine Catalyst | β-Ketocarboxylic Acids | High enantioselectivity for tertiary centers | 80-95% | [9] |

Part 2: Synthesis of α-Chloro Ketone Vinyl Derivatives

The term "α-chloro ketone vinyl derivatives" most commonly refers to β-chlorovinyl ketones, which are α,β-unsaturated ketones bearing a chlorine atom at the β-position. These structures are exceptionally useful building blocks for heterocycle synthesis.

Synthesis via Sonogashira Coupling and Hydrohalogenation Cascade

A highly efficient and modular one-pot strategy to access (Z)-β-halovinyl ketones involves a palladium/copper-catalyzed Sonogashira coupling of a terminal alkyne with an acyl chloride, followed by in-situ hydrohalogenation of the resulting ynone intermediate.[10][11][12] This method is valued for its broad substrate scope and generally high stereoselectivity for the Z-isomer.[10][12]

Experimental Protocol: One-Pot Synthesis of a (Z)-β-Chlorovinyl Ketone

This protocol is adapted from a general procedure for the cascade Sonogashira coupling and hydrohalogenation.[10][11]

-

Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and 1,2-dichloroethane (DCE) as the solvent.

-

Reagent Addition: Add the terminal alkyne (1.0 eq.), the acyl chloride (1.3 eq.), and triethylamine (1.2 eq.).

-

Sonogashira Coupling: Stir the reaction mixture at room temperature for 10-30 minutes. Monitor the formation of the ynone intermediate by TLC.

-

Hydrohalogenation: Once the coupling is complete, add triflic acid (1.5 eq.) to the mixture. The chloride source is the triethylammonium chloride formed in the first step.

-

Reaction Completion: Continue stirring at room temperature for 4-6 hours until the ynone is fully converted.

-

Workup and Purification: Quench the reaction with water and extract with an organic solvent (e.g., CH₂Cl₂). Dry the combined organic layers, concentrate, and purify by flash column chromatography to isolate the (Z)-β-chlorovinyl ketone.

Synthesis from Ketones using Phosphorus Reagents

A classic method for converting ketones into alkenyl chlorides involves treatment with phosphorus pentachloride (PCl₅).[13][14] This reaction proceeds through the enol form of the ketone and is particularly effective for generating β-chlorovinyl ketones and other substituted vinyl chlorides.[14]

Part 3: The Reactive Landscape - Key Transformations

The synthetic power of α-chloro ketones and their vinyl derivatives is fully realized in their subsequent transformations. Their electrophilic nature allows them to participate in a wide range of bond-forming reactions.

Nucleophilic Substitution and Heterocycle Synthesis

As established, the α-carbon of an α-chloro ketone is a potent electrophile, primed for SN2 reactions.[2][15] This reactivity is the cornerstone of their use in constructing five- and six-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals. By reacting α-chloro ketones with dinucleophiles containing oxygen, nitrogen, or sulfur, a vast array of heterocycles can be synthesized.[1]

-

Thiazoles: Reaction with thioamides or thioureas is a classical and highly reliable method for synthesizing the thiazole ring system.[2]

-

Furans (Paal-Knorr Synthesis): Condensation with 1,3-dicarbonyl compounds under basic conditions leads to substituted furans.

-

Pyrroles (Hantzsch Synthesis): A four-component reaction involving an α-chloro ketone, a β-ketoester, an aldehyde, and ammonia or a primary amine yields substituted pyrroles.[2]

Cycloaddition Reactions

α,β-Unsaturated trifluoromethyl ketones containing a chloro-vinyl group are known to participate in [2+2] cycloaddition reactions with vinyl ethers.[16] These reactions provide access to highly functionalized and strained cyclobutane rings, which can be challenging to synthesize via other methods. More broadly, the double bond in vinylogous systems can act as a dienophile in [4+2] Diels-Alder cycloadditions, a powerful tool for constructing six-membered rings with high stereocontrol.[17]

Part 4: Applications in Drug Development and Complex Synthesis

The methodologies discussed culminate in the application of these chloro-ketone synthons as critical intermediates in the synthesis of biologically active molecules. Their ability to facilitate the rapid construction of complex heterocyclic scaffolds makes them invaluable in drug discovery programs.

Intermediates for Antiretroviral Agents

A prominent example is the use of enantiopure α-chloro ketones in the synthesis of HIV protease inhibitors, such as Atazanavir.[18][19] The synthesis of these complex molecules often relies on a key step where an α-chloro ketone, derived from a protected amino acid, is coupled with another fragment. Continuous flow chemistry has been successfully applied to the synthesis of these α-chloro ketone building blocks, mitigating the hazards associated with using diazomethane and enabling safer, more efficient production on a larger scale.[18]

Scaffolds for Combinatorial Chemistry

The predictable and versatile reactivity of α-chloro ketones makes them ideal starting materials for combinatorial chemistry and diversity-oriented synthesis.[1] By reacting a core α-chloro ketone with a library of different nucleophiles (e.g., various thioamides, anilines, or phenols), large libraries of diverse heterocyclic compounds can be rapidly generated. These libraries are then screened for biological activity, accelerating the early stages of drug discovery.

Table 2: Examples of Bioactive Scaffolds from α-Chloro Ketone Derivatives

| Starting Material | Reaction Partner | Resulting Scaffold | Relevance | Reference |

| Phenacyl Chloride | Thioamides | 2,4-Disubstituted Thiazoles | Antifungal, Anti-inflammatory | [1][2] |

| α-Chloroacetone | 2-Aminophenols | Benzoxazoles | Anticancer, Antimicrobial | [1] |

| Ethyl 2-chloroacetoacetate | Hydrazines | Pyrazoles | Analgesic, COX-2 Inhibitors | [1] |

| β-Chlorovinyl Ketones | 2-Aminothiophenols | 1,4-Benzothiazines | Antiviral, CNS Activity | [20] |

Conclusion

Alpha-chloro ketones and their vinyl derivatives are far more than simple alkylating agents; they are strategic tools in the arsenal of the synthetic chemist. Their synthesis is well-established and increasingly refined, with modern methods offering high selectivity and enantiocontrol. Their predictable reactivity, dominated by nucleophilic substitution and cycloaddition pathways, provides reliable access to the heterocyclic cores of numerous pharmaceuticals and other functional molecules. For researchers and professionals in drug development, a deep understanding of the chemistry of these versatile building blocks is not just beneficial—it is essential for the innovative and efficient design of the next generation of therapeutic agents.

References

-

Al-Zaydi, K. M. (2005). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-881. [Link]

-

Wikipedia. (n.d.). α-Halo ketone. In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-chloroketones and α-chloroaldehydes. Retrieved February 13, 2026, from [Link]

-

Dispatches from Molecule World. (2024, February 8). “Friedel-Crafty” Reactions with Chloroacetone. WordPress.com. [Link]

-

ResearchGate. (n.d.). α‐Vinyl enolization of β–chlorovinyl ketones under base‐ and microwave‐assisted conditions. [Link]

-

Jing, Y., Daniliuc, C. G., & Studer, A. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters, 16(18), 4932–4935. [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. [Link]

-

Wang, Z., et al. (2016). Active electropositive α-chlorine: trichloroacetonitrile as an electrophilic chlorination reagent. Organic Chemistry Frontiers, 3(1), 69-73. [Link]

-

Chemical Science (RSC Publishing). (n.d.). Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation/vinylation of 1-chloro-1-alkanol esters. [Link]

-

Szymański, P., et al. (2017). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 82(19), 10349-10360. [Link]

-

Suzuki, T., et al. (2017). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 22(9), 1438. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of vinyl chlorides. Retrieved February 13, 2026, from [Link]

-

Wang, J., et al. (2021). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry, 9, 667575. [Link]

-

Evano, G. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry, 22, 1-1. [Link]

-

Pinho, V. D., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1555–1562. [Link]

-

Maji, R., & Studer, A. (2015). Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes. Angewandte Chemie International Edition, 54(43), 12833-12837. [Link]

-

Wang, J., et al. (2021). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry, 9, 667575. [Link]

-

University of Calgary. (n.d.). Asymmetric Synthesis. Retrieved February 13, 2026, from [Link]

-

El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3156. [Link]

-

Sosnovskikh, V. Y., & Usachev, B. I. (2006). [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. Russian Journal of Organic Chemistry, 42(8), 1143-1147. [Link]

-

The Organic Chemistry Tutor. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Video]. YouTube. [Link]

-

MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules, 28(17), 6245. [Link]

-

Wang, J., et al. (2021). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry, 9. [Link]

-

Kamal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113637. [Link]

-

Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press. [Link]

-

World Drug Track. (2014, December 31). Continuous Flow Synthesis of alpha-Halo Ketones: Building Blocks for Anti-retroviral Agents. [Link]

-

ChemTalk. (n.d.). Cycloaddition Reactions. Retrieved February 13, 2026, from [Link]

-

University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

-

Chemistry LibreTexts. (2024, May 9). 22: Carbonyl Alpha-Substitution Reactions. [Link]

-

Evano, G. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry, 22, 1-1. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 6. Active electropositive α-chlorine: trichloroacetonitrile as an electrophilic chlorination reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation [frontiersin.org]

- 11. One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. BJOC - Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review [beilstein-journals.org]

- 14. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. api.pageplace.de [api.pageplace.de]

- 18. pubs.acs.org [pubs.acs.org]

- 19. newdrugapprovals.org [newdrugapprovals.org]

- 20. researchgate.net [researchgate.net]

Electronic properties of 2-chloro-1-(4-ethenylphenyl)ethan-1-one

An In-depth Technical Guide to the Electronic Properties of 2-chloro-1-(4-ethenylphenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2-chloro-1-(4-ethenylphenyl)ethan-1-one, a molecule possessing significant potential in medicinal chemistry and materials science. As an α-haloketone, its reactivity is of paramount interest, particularly for applications as a covalent inhibitor in drug development.[1][2] This document synthesizes theoretical and experimental approaches to elucidate the molecule's electronic architecture, focusing on the interplay between its vinylstyrene moiety and the electrophilic chloroacetyl group. We will detail robust protocols for both computational modeling and experimental validation, providing researchers with the foundational knowledge to harness this molecule's unique characteristics.

Introduction: A Bifunctional Scaffold of Interest

2-chloro-1-(4-ethenylphenyl)ethan-1-one, also known as 4-vinylphenacyl chloride, is a bifunctional organic compound featuring two key reactive centers: an α-chloroketone and a vinyl group. This unique combination makes it a valuable building block in diverse synthetic applications.

-

The α-Chloroketone Moiety: This functional group is a potent electrophile, susceptible to nucleophilic substitution reactions.[1][3] This reactivity is the cornerstone of its utility in creating covalent bonds with biological nucleophiles, such as cysteine residues in proteins, making it a prime candidate for the design of targeted covalent inhibitors.

-

The Vinylphenyl Group: The vinyl group serves as a polymerizable handle, enabling its incorporation into larger macromolecular structures.[4][5] Its electronic character, conjugated with the phenyl ring, significantly influences the overall electronic landscape of the molecule.

Understanding the electronic properties—the distribution of electrons and the energies of the frontier molecular orbitals (HOMO and LUMO)—is critical to predicting and controlling the molecule's reactivity in both biological and material contexts.[6]

Theoretical Framework: Computational Insights into Electronic Structure

Before embarking on experimental work, in-silico analysis via Density Functional Theory (DFT) provides a powerful, predictive lens into the molecule's electronic nature. DFT calculations, particularly using functionals like B3LYP with a 6-311+G(d,p) basis set, offer a reliable balance of computational cost and accuracy for molecules of this class.[7][8]

Key Electronic Descriptors

Computational analysis yields several critical parameters that define the molecule's electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are especially important, as their energy difference (the HOMO-LUMO gap) is a direct indicator of chemical reactivity and kinetic stability.[6][9] A smaller gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of 2-chloro-1-(4-ethenylphenyl)ethan-1-one (Note: These are typical expected values based on structurally similar aromatic ketones. Actual values require specific computation.)

| Parameter | Description | Significance in Context |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating capability; likely localized on the electron-rich vinylphenyl ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting capability; likely localized on the electrophilic α-carbon of the ketone.[6] |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. | A key indicator of reactivity; a moderate gap suggests a balance of stability and reactivity.[7][9] |

| Ionization Potential | Energy required to remove an electron. | Correlates with the HOMO energy; relevant for understanding oxidation processes. |

| Electron Affinity | Energy released upon adding an electron. | Correlates with the LUMO energy; relevant for understanding reduction processes and nucleophilic attack. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

Computational Workflow

The process of obtaining these parameters follows a standardized, multi-step computational protocol. This ensures the final electronic properties are calculated from a stable, low-energy molecular conformation.

Caption: Standard workflow for DFT-based electronic property calculation.

Experimental Validation: Quantifying Electronic Behavior

While computational methods are predictive, experimental techniques are essential for validation and for understanding how the molecule behaves in a real-world chemical environment.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the premier electrochemical technique for probing the redox properties of a molecule. It directly measures the potentials at which a species is oxidized and reduced, which can be correlated with the HOMO and LUMO energy levels, respectively.[10] An irreversible oxidation/reduction wave is typical for reactive species like α-haloketones.

-

Preparation of the Electrolyte Solution:

-

Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, polar aprotic solvent (e.g., acetonitrile or dichloromethane). The solvent choice is critical to ensure the analyte is soluble and stable over the potential window.

-

-

Analyte Preparation:

-

Prepare a 1-5 mM solution of 2-chloro-1-(4-ethenylphenyl)ethan-1-one in the electrolyte solution.

-

-

Electrochemical Cell Assembly:

-

Assemble a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter (or auxiliary) electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺).[10]

-

-

Deoxygenation:

-

Sparge the solution with an inert gas (high-purity argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

-

Data Acquisition:

-

Scan the potential, starting from the open-circuit potential towards negative potentials to observe reduction, then reverse the scan towards positive potentials to observe oxidation.

-

Perform a scan rate dependence study (e.g., 25, 50, 100, 200 mV/s) to determine if the redox process is diffusion-controlled. A linear relationship between the peak current and the square root of the scan rate indicates a diffusion-controlled process.[11]

-

-

Internal Reference and Analysis:

-

After acquiring data for the analyte, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record its voltammogram.

-

Report all measured potentials relative to the Fc/Fc⁺ couple. The onset potentials of the oxidation and reduction waves can be used to estimate the HOMO and LUMO energy levels.

-

Caption: A streamlined workflow for a cyclic voltammetry experiment.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from occupied to unoccupied orbitals. For molecules with π-systems, the most prominent absorptions are typically due to π → π* transitions.[12] The onset of the lowest energy absorption band provides an experimental estimate of the HOMO-LUMO gap.

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, acetonitrile, or hexane).

-

Solution Preparation: Prepare a stock solution of known concentration. Create a series of dilutions to ensure the measured absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Measurement: Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λmax). The presence of the conjugated styrenyl ketone system is expected to result in strong absorption bands.[12] The energy of the transition can be calculated from the absorption edge (λonset) using the equation E = hc/λ.

Conclusion: A Profile of Tunable Reactivity

The electronic properties of 2-chloro-1-(4-ethenylphenyl)ethan-1-one define it as a molecule of significant synthetic utility. Its electronic structure is characterized by an electron-rich HOMO, primarily located on the vinylphenyl system, and an electron-deficient LUMO centered on the reactive chloroacetyl group. This distinct separation makes it an ideal candidate for targeted covalent modification in drug discovery and a versatile monomer in polymer science. The computational and experimental workflows detailed in this guide provide a robust framework for researchers to confidently probe, understand, and exploit the nuanced electronic landscape of this and similar molecules.

References

- Vertex AI Search. (2024). Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry.

- Allinger, N. L., Tai, J. C., & Miller, M. A. (n.d.). Organic Quantum Chemistry. XIII. The Electronic Spectra of the α-Halo Ketones. Journal of the American Chemical Society.

- PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one.

- ChemScene. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethan-1-one.

- ChemicalBook. (n.d.). 2-CHLORO-1-(4-CHLORO-PHENYL)-ETHANOL synthesis.

- NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook.

- UniVOOK. (2025). Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry.

- Al-Amiery, A. A., et al. (2017). Heteroatom and solvent effects on molecular properties of formaldehyde and thioformaldehyde symmetrically disubstituted with heterocyclic groups C4H3Y (where Y = O–Po). PMC.

- University of Pretoria. (n.d.).

- University of Pretoria. (n.d.).

- Frontiers. (2021).

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-1-(4-ethyl-phenyl)-ethanone.

- Erian, A. W., et al. (n.d.).

- BLD Pharm. (n.d.). 937-20-2|2-Chloro-1-(4-chlorophenyl)ethanone.

- Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.

- ResearchGate. (n.d.). Fig.

- MDPI. (2023). Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids.

- ACS Publications. (2025). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap. PMC - NIH.

- ChemicalBook. (n.d.). 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one synthesis.

- ResearchGate. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.

- Letters in Applied NanoBioScience. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone.

- Analytical and Bioanalytical Electrochemistry. (2021). Simultaneous Determination of Dopamine and Uric Acid at Poly (paraphenylenediamine) Modified Carbon Paste Electrode.

- Fun, H.-K., et al. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)ethanone. PMC - NIH.

- SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone.

- Sigma-Aldrich. (n.d.). 2-CHLORO-1-(4-HYDROXY-PHENYL)-ETHANONE AldrichCPR.

- EvitaChem. (n.d.). 1-(2-Chloro-4-methylphenyl)ethan-1-one.

- WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.

- Beilstein Journal of Organic Chemistry. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review.

- Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.

- MDPI. (2024).

- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.

- ResearchGate. (n.d.). Cyclic voltammograms of 1-(4-(diphenylamino)phenyl)ethanone 3 (a, b)....

- Matrix Fine Chemicals. (n.d.). 2-CHLORO-1-(4-CHLOROPHENYL)ETHAN-1-ONE | CAS 937-20-2.

- ResearchGate. (n.d.).

- ResearchGate. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review.vinyl chlorides): a review*.

Sources

- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 2. 2-Chloro-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 5. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]

- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 11. abechem.com [abechem.com]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

The Strategic Utility of p-Vinylphenacyl Chloride in Advanced Polymer Synthesis: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis, polymerization, and diverse applications of p-vinylphenacyl chloride (VPC) in modern polymer chemistry. VPC is a highly versatile functional monomer distinguished by its reactive α-haloketone moiety, which serves as a strategic gateway for a multitude of post-polymerization modifications. This document will explore the nuanced application of VPC in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enabling the synthesis of well-defined polymers with tunable properties. We will delve into detailed experimental protocols, mechanistic insights, and the subsequent functionalization of VPC-based polymers for applications ranging from drug delivery systems to advanced biomaterials. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical reactivity of VPC for the creation of innovative polymeric materials.

Introduction: The Significance of Reactive Monomers in Polymer Design

The advent of controlled/"living" radical polymerization (CRP) techniques has revolutionized the field of polymer chemistry, offering unprecedented control over polymer architecture, molecular weight, and functionality. Within this paradigm, the judicious selection of functional monomers is paramount to the design of materials with tailored properties and sophisticated applications. p-Vinylphenacyl chloride (VPC) emerges as a monomer of significant interest due to the presence of a reactive phenacyl chloride group. This α-haloketone functionality is amenable to a wide array of nucleophilic substitution reactions, providing a robust platform for post-polymerization modification. The ability to introduce diverse chemical entities onto a pre-formed polymer backbone allows for the precise tuning of material properties such as solubility, biocompatibility, and therapeutic efficacy, making VPC a valuable building block for advanced polymer synthesis.

Synthesis of p-Vinylphenacyl Chloride (VPC)

The synthesis of p-vinylphenacyl chloride is typically achieved through a multi-step process starting from readily available precursors. A common synthetic route involves the Friedel-Crafts acylation of a vinyl-functionalized aromatic compound.

Synthetic Pathway

A representative synthesis of VPC is outlined below. The process begins with the protection of the vinyl group, followed by Friedel-Crafts acylation and subsequent deprotection and chlorination steps.

Caption: Synthetic scheme for p-vinylphenacyl chloride (VPC).

Experimental Protocol: Synthesis of VPC

Materials:

-

Styrene

-

N-Bromosuccinimide (NBS)

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃)

-

Potassium tert-butoxide

-

Appropriate solvents (e.g., carbon tetrachloride, dichloromethane, tetrahydrofuran)

Procedure:

-

Protection of the Vinyl Group: Styrene is reacted with NBS in a suitable solvent like carbon tetrachloride under UV irradiation to afford 1-(2-bromo-1-phenylethyl)benzene. This step prevents the vinyl group from participating in side reactions during the subsequent Friedel-Crafts acylation.

-

Friedel-Crafts Acylation: The protected styrene is then subjected to a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride in dichloromethane. This introduces the chloroacetyl group at the para position of the phenyl ring.

-

Deprotection: The resulting intermediate is treated with a strong base, such as potassium tert-butoxide, in tetrahydrofuran to induce elimination of HBr, thereby regenerating the vinyl group and yielding p-vinylphenacyl chloride.

-

Purification: The crude product is purified by column chromatography to obtain pure p-vinylphenacyl chloride.

Polymerization of p-Vinylphenacyl Chloride

The vinyl group of VPC allows it to be readily polymerized using various radical polymerization techniques. Controlled radical polymerization methods are particularly advantageous as they enable the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices (PDIs).

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for the controlled polymerization of a wide range of monomers, including styrenics like VPC.[1][2][] The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex, typically copper-based.[1]

Caption: General workflow for ATRP of VPC and subsequent functionalization.

Experimental Protocol: ATRP of VPC

Materials:

-

p-Vinylphenacyl chloride (VPC)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

Procedure:

-

VPC, EBiB, and anisole are added to a Schlenk flask.

-

The mixture is degassed by three freeze-pump-thaw cycles.

-

CuBr and PMDETA are added to the frozen mixture under an inert atmosphere (e.g., argon).

-

The flask is sealed and placed in a thermostated oil bath at a specific temperature (e.g., 90 °C) to initiate polymerization.

-

Samples are withdrawn periodically to monitor monomer conversion and molecular weight evolution using techniques like ¹H NMR and Gel Permeation Chromatography (GPC).

-

The polymerization is quenched by exposing the reaction mixture to air and diluting with a suitable solvent like tetrahydrofuran (THF).

-

The polymer is purified by precipitation in a non-solvent such as methanol.

| Parameter | Value | Rationale |

| [VPC]₀/[EBiB]₀/[CuBr]₀/[PMDETA]₀ | 100:1:1:2 | This ratio determines the target degree of polymerization and ensures a controlled polymerization with a sufficient catalyst-to-initiator ratio. |

| Temperature | 90 °C | Provides an appropriate rate of polymerization while maintaining control over the reaction. |

| Solvent | Anisole | A high-boiling point solvent suitable for the reaction temperature. |

Table 1: Typical reaction parameters for the ATRP of VPC.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that offers excellent control over polymer architecture and is compatible with a wide range of functional monomers.[4][5] It utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[4]

Experimental Protocol: RAFT Polymerization of VPC

Materials:

-

p-Vinylphenacyl chloride (VPC)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

1,4-Dioxane (solvent)

Procedure:

-

VPC, CPDT, AIBN, and 1,4-dioxane are combined in a reaction vessel.

-

The solution is deoxygenated by purging with an inert gas for at least 30 minutes.

-

The vessel is sealed and immersed in an oil bath preheated to the desired reaction temperature (e.g., 70 °C).

-

The polymerization is allowed to proceed for a predetermined time.

-

The reaction is terminated by cooling the mixture to room temperature and exposing it to air.

-

The resulting poly(p-vinylphenacyl chloride) (PVPC) is isolated by precipitation into a non-solvent like cold methanol and dried under vacuum.

Post-Polymerization Functionalization of PVPC

The true utility of VPC lies in the facile post-polymerization modification of the resulting polymer. The α-chloro ketone moiety is a versatile handle for introducing a wide range of functionalities via nucleophilic substitution reactions.

"Click" Chemistry: Azide-Alkyne Cycloaddition

A prominent example of PVPC functionalization is its conversion to a polymeric platform for "click" chemistry. The chloride can be readily substituted with an azide group, which can then undergo a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction with various alkyne-functionalized molecules.

Sources

- 1. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]

- 2. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 4. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]

- 5. Moisture tolerant cationic RAFT polymerization of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Free Radical Polymerization of p-Vinylphenacyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Poly(p-vinylphenacyl chloride)

Poly(p-vinylphenacyl chloride), a functional polymer, presents a versatile platform for advanced applications in drug delivery, bioconjugation, and materials science. The presence of the reactive phenacyl chloride moiety along the polymer backbone allows for a plethora of post-polymerization modification reactions. This unique characteristic enables the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules, making it a highly valuable precursor for sophisticated macromolecular architectures.

This guide provides a comprehensive overview of the free radical polymerization techniques applicable to p-vinylphenacyl chloride. It is designed to equip researchers with the foundational knowledge and practical protocols to synthesize this polymer with a degree of control over its molecular weight and architecture. We will delve into the mechanistic underpinnings of the polymerization process, offering insights into the causal relationships between experimental parameters and the final polymer properties.

Understanding the Polymerization Landscape

Free radical polymerization is a chain-growth process involving the sequential addition of monomer units to a growing polymer chain initiated by a free radical species. The choice of polymerization technique significantly impacts the characteristics of the resulting polymer, such as molecular weight, molecular weight distribution (polydispersity), and topology. For p-vinylphenacyl chloride, several free radical methods can be employed, each with its own set of advantages and considerations.

Conventional Free Radical Polymerization

Conventional free radical polymerization (FRP) is a robust and widely used technique. It typically involves the use of a thermal or photochemical initiator to generate free radicals in the presence of the monomer. While straightforward, conventional FRP offers limited control over the polymerization process, often resulting in polymers with broad molecular weight distributions (polydispersity index, PDI > 1.5).

Controlled/“Living” Radical Polymerization (CLRP)

To achieve greater control over polymer architecture, controlled/“living” radical polymerization techniques are employed.[1][2] These methods introduce a dynamic equilibrium between active (propagating) and dormant species, minimizing irreversible termination reactions.[3] This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (PDI < 1.5), and the ability to create complex architectures like block copolymers.[3][4] For p-vinylphenacyl chloride, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly suitable CLRP technique.

Experimental Workflows and Methodologies

Monomer Purification: A Critical First Step

Prior to polymerization, it is imperative to purify the p-vinylphenacyl chloride monomer to remove any inhibitors that may be present. A common procedure involves passing the monomer through a column of basic alumina to remove acidic inhibitors.

Protocol for Monomer Purification:

-

Prepare a short column packed with basic alumina.

-

Dissolve the p-vinylphenacyl chloride monomer in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Carefully load the monomer solution onto the column.

-

Elute the monomer using the same solvent.

-

Remove the solvent under reduced pressure.

-

Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent spontaneous polymerization.

Safety Precautions for Handling Vinyl Monomers

Vinyl monomers, including p-vinylphenacyl chloride, should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4] Avoid inhalation of vapors and contact with skin and eyes.[4] In case of a spill, absorb the material with an inert sorbent and dispose of it as chemical waste.[5]

Detailed Polymerization Protocols

Herein, we provide detailed protocols for both conventional solution polymerization and RAFT polymerization of p-vinylphenacyl chloride. The RAFT protocol is adapted from established procedures for structurally similar monomers like vinylbenzyl chloride and offers superior control over the final polymer characteristics.

Protocol 1: Conventional Free Radical Solution Polymerization

This method is suitable for producing poly(p-vinylphenacyl chloride) when precise control over molecular weight is not the primary objective.

Materials:

-

Purified p-vinylphenacyl chloride (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask or similar reaction vessel with a magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Oil bath

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add the purified p-vinylphenacyl chloride monomer and AIBN. A typical monomer-to-initiator molar ratio is in the range of 100:1 to 500:1. The exact ratio will influence the final molecular weight of the polymer.[6]

-

Add anhydrous toluene to the flask to achieve the desired monomer concentration (e.g., 1-2 M).

-

Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with an inert gas.

-

Immerse the flask in a preheated oil bath at 70 °C.

-

Allow the polymerization to proceed for a specified time (e.g., 6-24 hours). The reaction time will affect the monomer conversion and the final molecular weight.

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.

-

Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

This protocol provides a method for synthesizing poly(p-vinylphenacyl chloride) with a controlled molecular weight and a narrow molecular weight distribution.

Materials:

-

Purified p-vinylphenacyl chloride (monomer)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) or similar trithiocarbonate-based RAFT agent

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous 1,4-dioxane (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask or similar reaction vessel with a magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Oil bath

Procedure:

-

In a Schlenk flask, dissolve the RAFT agent (e.g., CPAD) and AIBN in anhydrous 1,4-dioxane. The molar ratio of RAFT agent to initiator is typically between 5:1 and 10:1.

-

Add the purified p-vinylphenacyl chloride monomer to the solution. The monomer-to-RAFT agent ratio will determine the target degree of polymerization and thus the molecular weight of the polymer.

-

Seal the flask and deoxygenate the solution by bubbling with an inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles.

-